molecular formula C20H18ClNO5 B2673785 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034300-14-4

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2673785
CAS No.: 2034300-14-4
M. Wt: 387.82
InChI Key: LSGCSKSAKJOAFC-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a series of condensation reactions. The chlorophenyl group is then introduced via a substitution reaction, followed by the addition of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the chromene core can produce a diol .

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity and specificity, while the hydroxypropyl group can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents, such as:

Uniqueness

What sets N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the chlorophenyl group can enhance its reactivity and biological activity, while the hydroxypropyl group can improve its solubility and bioavailability .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-9-8-16(23)12-4-2-6-14(21)10-12/h2-7,10-11,16,23H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGCSKSAKJOAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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